molecular formula C23H34O5 B594114 17(R)-Resolvin D1 methyl ester

17(R)-Resolvin D1 methyl ester

Cat. No.: B594114
M. Wt: 390.5 g/mol
InChI Key: WUKVAFWBFGABJN-PFYFFMTHSA-N
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Description

17®-Resolvin D1 methyl ester is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). It belongs to the family of resolvins, which are bioactive lipid mediators involved in the resolution of inflammation. This compound is known for its potent anti-inflammatory and pro-resolving properties, making it a significant focus of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17®-Resolvin D1 methyl ester typically involves the esterification of 17®-Resolvin D1. One common method includes the use of methanol and trimethylchlorosilane at room temperature, which provides an efficient and mild reaction condition for esterification . Another method involves microwave-assisted derivatization, which significantly reduces the reaction time compared to conventional heating methods .

Industrial Production Methods: Industrial production of 17®-Resolvin D1 methyl ester may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microstructured reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 17®-Resolvin D1 methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 17®-Resolvin D1 methyl ester is unique due to its specific stereochemistry (R-configuration), which may influence its binding affinity to receptors and its overall biological activity. This stereochemistry can result in distinct pharmacological profiles compared to its S-isomer and other related compounds .

Properties

IUPAC Name

methyl (4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKVAFWBFGABJN-PFYFFMTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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